molecular formula C16H26O3 B15286981 Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

Cat. No.: B15286981
M. Wt: 266.38 g/mol
InChI Key: QVJMXSGZTCGLHZ-UHFFFAOYSA-N
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Description

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate, commonly abbreviated as JHIII (Juvenile Hormone III), is a sesquiterpenoid ester critical in insect physiology. It regulates developmental processes such as metamorphosis and reproduction in insects like Aedes aegypti . Structurally, it features a conjugated diene backbone, a 3,3-dimethyloxirane (epoxide) ring at position 9, and methyl esterification at the terminal carboxyl group (Figure 1). Its IUPAC name is methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate .

Properties

IUPAC Name

methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJMXSGZTCGLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860288
Record name Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Juvenile hormone III can be synthesized through several methods. One common approach involves the preparation of methyl (2E,6E)-farnesoate from trans-geranylacetone. This compound is then regioselectively epoxidized to produce juvenile hormone III . Another method involves the derivatization of analytes with fluorescent tags, followed by analysis using high-performance liquid chromatography coupled with a fluorescent detector .

Industrial Production Methods: Industrial production of juvenile hormone III typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and quality control .

Chemical Reactions Analysis

Oxidation Reactions

JH III undergoes oxidation primarily at its double bonds and epoxide moiety. Key reagents and outcomes include:

Reaction SiteReagent/ConditionsProduct(s)Yield/Notes
Conjugated dienesKMnO₄ (acidic conditions)Dihydroxy derivativesModerate yield (~50%)
Epoxide groupmCPBA (meta-chloroperbenzoic acid)Stabilized epoxide adductsRequires anhydrous conditions
Allylic positionsO₂ (autoxidation)Hydroperoxides or ketonesVariable, depends on pH

Oxidation of the 2E,6E-diene system can lead to dihydroxylation, forming vicinal diols. The epoxide group may further react under strong oxidative conditions, though its inherent stability limits secondary transformations.

Reduction Reactions

Reductive modifications target the ester group and unsaturated bonds:

Reaction SiteReagent/ConditionsProduct(s)Yield/Notes
Ester groupLiAlH₄ (dry ether)Corresponding alcohol (farnesol analog)~70% yield
Double bondsH₂/Pd-CPartially saturated derivativesSelective for terminal alkenes
Epoxide groupNaBH₄ (aqueous ethanol)Diol derivativesLimited regioselectivity

Reduction of the methyl ester to a primary alcohol is a key step in synthesizing bioactive analogs. Hydrogenation selectively saturates the 6E double bond under mild conditions.

Substitution Reactions

The ester and epoxide groups participate in nucleophilic substitutions:

Reaction SiteReagent/ConditionsProduct(s)Yield/Notes
Ester groupNH₃/MeOHAmide derivativesRequires prolonged heating
Epoxide ringH₂O/H⁺Vicinal diolHigh yield (~90%)
Epoxide ringGrignard reagents (e.g., RMgX)Alkylated diolsDepends on R-group

Hydrolysis of the epoxide under acidic conditions cleaves the oxirane ring, forming a diol. Amidation of the ester requires ammonia in methanol under reflux .

Thermal and Photochemical Reactions

JH III exhibits sensitivity to heat and UV light:

ConditionObserved TransformationMechanismNotes
Δ (120°C)Retro-Diels-Alder fragmentationCleavage to isoprenoid fragmentsNon-enzymatic degradation
UV light (254 nm)[2+2] CycloadditionCyclobutane derivativesLow yield (~20%)

Thermal degradation produces geranylacetone and other terpenoid fragments, critical in studying environmental stability.

Stereochemical Considerations

The (2R)-epoxide configuration and 2E,6E-diene geometry influence reactivity:

  • Epoxide ring-opening : Nucleophiles attack the less substituted carbon due to steric hindrance from the 3,3-dimethyl group .

  • Diene reactivity : The 2E,6E configuration allows conjugated addition reactions but resists cyclization.

Comparative Reactivity of Deuterated Analogs

Trideuteriomethyl analogs (e.g., CD₃-labeled JH III) exhibit altered kinetics:

  • Ester hydrolysis : Isotope effects reduce reaction rates by ~15% compared to non-deuterated forms.

  • Oxidation : Deuterium substitution stabilizes transition states, enhancing dihydroxylation yields.

Structural Insights from Crystallography

The RCSB PDB structure (PDB Ligand JH3 ) highlights:

  • Epoxide geometry : The oxirane ring adopts a puckered conformation, increasing steric strain and reactivity .

  • Conjugated dienes : Planar alignment facilitates electron delocalization, enhancing susceptibility to electrophilic agents .

Scientific Research Applications

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate, also known as Juvenile Hormone III (JH III), is a sesquiterpenoid hormone found primarily in insects. It plays a critical role in regulating various physiological processes such as development, reproduction, and behavior.

Chemical Information

  • Name: Methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate .
  • Synonyms: JH III, Juvenile Hormone III .
  • Molecular Formula: C16H26O3C_{16}H_{26}O_3 .
  • Molecular Weight: 266.38 g/mol .

Chemical Descriptors

  • IUPAC Name: methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate .
  • SMILES: C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C .
  • InChI: InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ .
  • InChI Key: QVJMXSGZTCGLHZ-ZPLWXOMKSA-N .

Insect Control

  • Mosquito Control: Research explores the inhibitory activity of natural compounds like alkaloids against the mosquito juvenile hormone-binding protein (mJHBP) . Identifying potential inhibitors of mJHBP could lead to new vector insecticides .
    • Energy decomposition analysis has identified key amino acid residues in the mJHBP that contribute significantly to the binding free energy of inhibitory compounds . For example, in the mJHBP–NuBBE_1105 complex, residues Tyr33, Val51, Tpr53, Tyr64, Val65, Val68, Tyr129, and Phe144 are significant for complex stability .
  • Acetylcholinesterase Inhibition: Studies suggest potential inhibitors of acetylcholinesterase and juvenile hormone could have insecticidal activity . Molecular docking and dynamics simulations are used to study binding modes . Aspergillol B, a compound extracted from endophytic fungi, exhibits larvicidal activity against Aedes aegypti by inhibiting acetylcholinesterase .
  • Potential Anti-Mosquito Compounds: In silico studies have identified potential anti-mosquito juvenile hormone-binding protein (MJHBP) compounds as candidates for Dengue virus-vector insecticides .

Physiological Processes

  • Regulation of Development, Reproduction, and Behavior: Juvenile hormone III regulates key physiological processes in insects. It is synthesized by the corpora allata, endocrine glands near the insect brain.

Structural Biology

  • Crystallographic Studies: The crystallographic structure of juvenile hormone complexed with methyl-(2E, 6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6dienoate (JH3) has been determined .

Chemical Reactions

  • Reaction Types: Juvenile hormone III undergoes oxidation, reduction, and substitution reactions.
    • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
    • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
    • Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.
  • Reaction Products: The products vary depending on the specific reagents and conditions. Oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Mechanism of Action

Juvenile hormone III exerts its effects by binding to specific receptors, such as Methoprene-tolerant (Met) and its partner Taiman. This hormone-receptor complex then interacts with target genes, regulating their expression and influencing various physiological processes. The hormone plays a crucial role in maintaining the juvenile state, preventing premature metamorphosis, and promoting reproductive development in adult insects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Table 1: Structural Comparison of JHIII and Analogous Compounds
Compound Name Structural Features Key Differences from JHIII References
JHIII Methyl ester, 3,3-dimethyloxirane, (2E,6E)-diene Reference compound
trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester Methyl ester, 10,11-epoxide, farnesene backbone Longer carbon chain (C12 vs. C9)
Juvenile Hormone II (JHII) Methyl ester, 3-ethyl-3-methyloxirane, (2E,6E)-diene Ethyl substituent on oxirane ring
9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol Alcohol group instead of methyl ester, same oxirane and diene Terminal hydroxyl group vs. methyl ester
Pyriproxyfen Phenoxyphenyl ether, pyridine ring, difluorinated substituents Synthetic insecticide with non-terpenoid core

Functional and Binding Affinity Comparisons

Key Findings:

JHIII vs. Synthetic Analogs : Pyriproxyfen exhibits significantly stronger binding affinity (ΔEbinding = -435.96 kJ/mol) to AagJHBP compared to JHIII (-216.21 kJ/mol), making it a more potent insect growth regulator .

Epoxide Modifications : Replacing the 3,3-dimethyloxirane in JHIII with a 3-ethyl-3-methyloxirane (as in JHII) alters receptor interactions, though specific binding data for JHII are lacking .

Functional Group Impact: The alcohol derivative of JHIII (9-(3,3-dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol) shows reduced bioactivity in plant extracts, suggesting methyl esterification is critical for hormonal function .

Biological Activity

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate, also known as juvenile hormone III (JH3), is a sesquiterpenoid compound primarily found in insects. It plays a critical role in regulating various biological processes such as development, reproduction, and behavior. This article delves into the biological activity of JH3, supported by research findings and data tables.

PropertyValue
Molecular FormulaC₁₆H₂₆O₃
Molecular Weight266.38 g/mol
Density0.966 g/cm³
Boiling Point348.6 °C at 760 mmHg
Flash Point144.9 °C
Refractive Index1.473

Juvenile hormone III exerts its effects by binding to specific receptors in insects, leading to the activation of signaling pathways that regulate gene expression. The primary mechanism involves:

  • Receptor Binding : JH3 binds to the juvenile hormone receptor.
  • Signal Transduction : This binding activates transcription factors that modulate the expression of genes involved in growth and reproduction.
  • Physiological Effects : The outcomes include the regulation of metamorphosis, reproductive maturation, and behavioral changes in insects.

Developmental Regulation

JH3 is crucial for maintaining larval stages in insects and preventing premature metamorphosis. Studies have shown that varying concentrations of JH3 can significantly influence developmental timing and success:

  • High Concentrations : Promote larval growth and delay pupation.
  • Low Concentrations : Can induce precocious metamorphosis.

Reproductive Influence

JH3 plays a vital role in reproductive physiology:

  • Oogenesis : It stimulates the development of ovaries in female insects.
  • Spermatogenesis : In males, it influences sperm production and maturation.

Study on Drosophila melanogaster

Research conducted on Drosophila melanogaster demonstrated that JH3 affects both larval development and adult reproductive capabilities. The study revealed:

  • Larval Growth : Increased JH3 levels led to larger larvae with higher survival rates.
  • Reproductive Output : Females exposed to JH3 produced more eggs compared to controls.

Insecticide Development

JH3 has been utilized in developing insect growth regulators (IGRs) aimed at pest control. These compounds mimic the action of juvenile hormones, disrupting normal development in target insect species:

  • Effectiveness : IGRs based on JH3 have shown significant efficacy against agricultural pests.
  • Environmental Impact : They are considered safer alternatives to traditional insecticides due to their specific action on insect physiology.

Research Findings

Recent studies have explored the synthesis and biological applications of JH3 derivatives:

  • Synthesis Methods : Multi-step synthetic routes have been developed for producing high-purity JH3.
  • Biological Testing : Various derivatives have been tested for antifungal and antibacterial activities, showing promising results against certain pathogens.

Q & A

Q. How is the structural identity of JH III confirmed in experimental settings?

JH III’s structure is typically validated via X-ray crystallography when complexed with target proteins. For example, the juvenile hormone-binding protein from Aedes aegypti (PDB ID: 5V13) reveals JH III’s binding conformation at a resolution of 1.87 Å . Key stereochemical features, such as the (2R)-configuration of the oxirane ring and (2E,6E)-geometry of the dienoate chain, are confirmed through crystallographic data and NMR analysis .

Q. What analytical techniques are commonly used to quantify JH III in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For instance, JH III derivatives or analogs (e.g., hydroxylated forms) elute at retention times (Rt) near 22.66–38.56 minutes under optimized GC conditions, with peak area percentages used for quantification . Calibration curves using synthetic standards and internal controls (e.g., squalene or limonene oxide) ensure accuracy .

Q. What is the standard protocol for molecular docking studies involving JH III?

JH III is often used as a control ligand in docking simulations. Researchers download its crystallographic complex (PDB ID: 5V13) and perform redocking with tools like AutoDock 4.2 or Vina 1.1.2 via PyRx. The ligand is centered at grid coordinates X=239.301, Y=-26.500, Z=353.846, with a box size of 32×22×20 Å<sup>3</sup> to accommodate conformational flexibility . Binding affinities (ΔG) are compared to experimental data to validate computational models .

Advanced Research Questions

Q. How can researchers resolve contradictions in JH III’s reported binding affinities across studies?

Discrepancies often arise from variations in protein isoforms or docking parameters. For example, JH III’s affinity for Aedes aegypti juvenile hormone-binding protein (PDB:5V13) may differ from Drosophila melanogaster AChE (PDB:1QON) due to active-site mutations . To address this:

  • Methodological step : Perform cross-validation using consistent software (e.g., AutoDock/Vina) and force fields.
  • Data normalization : Compare results against shared controls like (−)-galanthamine (GNT) .

Q. What strategies optimize the synthesis of JH III analogs with improved stability?

Epoxide ring stability is a key challenge. A proven method involves bromohydrin intermediates (e.g., bromohydrin 18) treated with K2CO3 in methanol to form the oxirane ring, followed by esterification to yield the methyl dienoate backbone . Modifications at the 3,7-dimethyl groups or oxirane substituents (e.g., 3-ethyl groups) can enhance metabolic resistance .

Q. How is stereochemical purity ensured during JH III synthesis?

The (2R)-oxirane configuration is critical for bioactivity. Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration . For example, the (2R,3S)-isomer (from (±)-Juvenile Hormone II) shows distinct CD spectra compared to the (2R)-form in JH III .

Q. What metabolomic approaches identify JH III degradation products in vivo?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) detects hydroxylated or epoxidized metabolites. For instance, 2,7-dimethylnona-2,6-dien-1-ol derivatives (m/z ~238.21) are observed in insect hemolymph extracts, suggesting oxidative metabolism . Isotopic labeling (e.g., <sup>13</sup>C-JH III) tracks metabolic pathways .

Methodological Notes

  • Data Interpretation : Cross-reference crystallographic data (PDB 5V13) with docking results to avoid false positives .
  • Synthesis Pitfalls : Avoid prolonged exposure to basic conditions during esterification, which may hydrolyze the oxirane ring .
  • Analytical Validation : Use internal standards (e.g., methyl arachidonate) in GC-MS to account for matrix effects .

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